Volinanserin

概要

説明

ボリナンセリンは、開発コード名MDL-100,907としても知られており、5-HT2A受容体の高選択的アンタゴニストです。この化合物は、さまざまな神経学的プロセスにおいて重要な役割を果たす5-HT2A受容体の機能を調査するための科学研究で広く使用されてきました。 抗精神病薬、抗うつ薬、不眠症治療薬としての可能性を秘めて臨床試験で試験されましたが、市販されることはありませんでした .

準備方法

合成経路と反応条件: ボリナンセリンの合成には、いくつかの重要なステップが含まれます。

エチルイソニペコ酸の保護: エチルイソニペコ酸は、Boc無水物で保護してエチルn-Boc-4-ピペリジンカルボン酸エステルを生成します。

エステル-アミド交換: この中間体は、CDIカップリング剤の存在下でN-メトキシメチルアミンHClとのエステル-アミド交換を受け、1-Boc-4-[メトキシ(メチル)カルバモイル]ピペリジンを生成します。

ワインレブケトン合成: 1,2-ジメトキシベンゼンとのベンゾイル化により、1-Boc-4-(3,4-ジメトキシベンゾイル)ピペリジンが生成されます。

脱保護: ウレタン保護基の酸による除去により、(3,4-ジメトキシフェニル)-ピペリジン-4-イルメタノンが生成されます。

還元: ケトンは、水素化ホウ素ナトリウムで還元されて(3,4-ジメトキシフェニル)-ピペリジン-4-イルメタノールを生成します。

光学分割とアルキル化: アルコールは光学分割され、第二級窒素は4-フルオロフェネチルブロミドとのSN2アルキル化を受けてボリナンセリンの合成を完了します.

工業生産方法: ボリナンセリンの具体的な工業生産方法は広く文書化されていませんが、上記で説明した合成経路は、標準的な有機合成技術と機器を用いて工業目的でスケールアップできます。

反応の種類:

酸化と還元: ボリナンセリンは、水素化ホウ素ナトリウムを用いてケトンをアルコールに還元するなどの還元反応を受けられます。

置換反応: 合成には、第二級窒素が4-フルオロフェネチルブロミドでアルキル化されるSN2アルキル化が含まれます。

一般的な試薬と条件:

水素化ホウ素ナトリウム: ケトンの還元に使用されます。

CDIカップリング剤: エステル-アミド交換を促進します。

Boc無水物: アミンの保護に使用されます。

4-フルオロフェネチルブロミド: 最終的なアルキル化ステップに使用されます。

主要な生成物:

(3,4-ジメトキシフェニル)-ピペリジン-4-イルメタノール: 合成における中間体です。

ボリナンセリン: 最終生成物です。

4. 科学研究への応用

ボリナンセリンは、科学研究において幅広い用途があります。

科学的研究の応用

Volinanserin, also known as MDL-100,907, is a highly selective 5-HT~2A~ receptor antagonist that has been investigated for various applications in scientific research and clinical trials .

Scientific Research Applications

This compound is frequently used in scientific research to investigate the function of the 5-HT~2A~ receptor . Preclinical studies on the safety and efficacy of compounds like this compound are necessary to determine the full range of their effects . The compound has been utilized in rodent models to assess the behavioral pharmacology of structurally distinct psychedelics, specifically in paradigms associated with serotonin 2A receptor activation and behavioral disruption .

Studies in Rodents

- Head-Twitch Response (HTR): this compound has been tested for its ability to antagonize the phenethylamine 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and the ergoline lysergic acid diethylamide (LSD) in preclinical assays predictive of hallucinations, such as the head-twitch response (HTR) in mice . this compound had similar potency, effectiveness, and time-course to attenuate DOI-induced HTR in mice . It completely blocked LSD-induced HTR in mice .

- Intracranial Self-Stimulation (ICSS): this compound's antagonism of phenethylamine mescaline, tryptamine psilocybin, and the κ-opioid receptor agonist salvinorin A was also evaluated in the rat ICSS assay . this compound also reversed ICSS depression by mescaline, but it was only partially effective in reducing the effects of psilocybin, and it exacerbated ICSS depression by salvinorin A .

Heroin Withdrawal Symptoms

This compound (MDL100907) significantly inhibits heroin-induced abnormal motor activities and withdrawal behavior in male mice . It was found that the 5-HT2AR antagonist MDL100907 alleviates naloxone-induced precipitated withdrawal symptoms in heroin-exposed mice .

Clinical Trials

This compound was tested in clinical trials as a potential antipsychotic, antidepressant, and treatment for insomnia but was never marketed .

Data Analysis

作用機序

ボリナンセリンは、5-HT2A受容体に選択的に結合し、拮抗することによって効果を発揮します。この受容体は、気分調節や認知機能に不可欠なドーパミンやセロトニンなどの神経伝達物質の放出を調節する役割を果たしています。 5-HT2A受容体を遮断することによって、ボリナンセリンはこれらの神経伝達物質系を調節し、精神障害の症状を軽減する可能性があります .

類似の化合物:

ケタンセリン: アルファ-1アドレナリン受容体拮抗作用も持つ、別の5-HT2A受容体拮抗薬です。

リタンセリン: 選択的な5-HT2A/2C受容体拮抗薬です。

ピマンセリン: パーキンソン病精神病の治療に使用される、選択的な5-HT2A受容体逆アゴニストです。

ボリナンセリンの独自性: ボリナンセリンは、他の受容体部位での活性は最小限で、5-HT2A受容体に対する高い選択性によって特徴付けられます。 この選択性により、オフターゲット効果なしに5-HT2A受容体拮抗作用の効果を分離するための研究において貴重なツールとなっています .

類似化合物との比較

Ketanserin: Another 5-HT2A receptor antagonist with additional alpha-1 adrenergic receptor antagonism.

Ritanserin: A selective 5-HT2A/2C receptor antagonist.

Pimavanserin: A selective 5-HT2A receptor inverse agonist used in the treatment of Parkinson’s disease psychosis.

Uniqueness of Volinanserin: this compound is distinguished by its high selectivity for the 5-HT2A receptor, with minimal activity at other receptor sites. This selectivity makes it a valuable tool in research for isolating the effects of 5-HT2A receptor antagonism without off-target effects .

生物活性

Volinanserin, also known as MDL100907, is a highly selective antagonist of the serotonin 5-HT2A receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various neuropsychological disorders, including schizophrenia and substance use disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects in preclinical models, and relevant clinical findings.

This compound exhibits a strong affinity for the 5-HT2A receptor, with its R-enantiomer binding with a higher affinity (Ki ~ 0.4 nM) compared to its racemic form (Ki ~ 2.1 nM) . The selectivity of this compound for the 5-HT2A receptor is approximately 100-fold greater than for other serotonin receptor subtypes . This selectivity makes it a valuable tool in studying the role of the 5-HT2A receptor in various physiological and pathological processes.

Effects on Drug Addiction

Research has shown that this compound can mitigate withdrawal symptoms in drug-addicted models. For instance, a study demonstrated that this compound significantly inhibited heroin-induced abnormal motor activities and withdrawal behaviors in male mice . This effect is attributed to its antagonistic action on the 5-HT2A receptor, which is implicated in reinforcing drug-seeking behavior.

Antipsychotic Potential

This compound has been evaluated for its antipsychotic properties through various behavioral assays. In one study, it was shown to effectively block head-twitch responses (HTR) induced by hallucinogenic compounds like DOI and LSD in mice . The compound's ability to reverse intracranial self-stimulation (ICSS) depression induced by mescaline further supports its potential as an antipsychotic agent .

Schizophrenia Treatment

This compound has been investigated as a treatment for schizophrenia. It was previously in Phase III clinical trials aimed at assessing its efficacy and safety for chronic schizophrenia patients. However, development was discontinued due to unsatisfactory results in acute schizophrenia cases . Despite this setback, ongoing research continues to explore its potential benefits for sleep maintenance insomnia and other psychiatric conditions .

Data Summary

The following table summarizes key findings from various studies on this compound:

特性

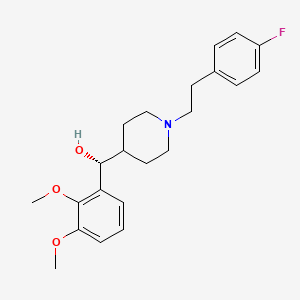

IUPAC Name |

(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTGXYRHXAGCFP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047363 | |

| Record name | Volinanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139290-65-6 | |

| Record name | (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Volinanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139290656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Volinanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Volinanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOLINANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW71EE171J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。